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Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B1587505 Get Quote

(S)-H₈-BINAP, with the full chemical name (S)-(-)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-

octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand of significant importance in the field of

asymmetric catalysis.[1][2] A derivative of the renowned BINAP ligand, the "H₈" designation

refers to the hydrogenation of the four aromatic double bonds on the outer rings of the

binaphthyl core. This modification imparts distinct electronic and steric properties compared to

its parent compound, influencing the efficacy and selectivity of catalytic transformations.[2]

The defining feature of (S)-H₈-BINAP is its axial chirality, a property known as atropisomerism.

[3] Steric hindrance prevents free rotation around the C1-C1' bond connecting the two naphthyl

ring systems, resulting in two stable, non-superimposable enantiomers, (R) and (S).[3] The C₂-

symmetric framework of this ligand is crucial for creating a well-defined chiral environment

around a metal center, enabling the stereoselective synthesis of valuable chiral molecules, a

cornerstone of modern drug development.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used

to verify the identity, structure, and purity of (S)-H₈-BINAP. We will delve into the causality

behind experimental choices and the interpretation of the resulting data, providing a self-

validating framework for its characterization.

(S)-H8-BINAP Structure
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Caption: Molecular structure of (S)-H₈-BINAP.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-H₈-BINAP in

solution. It provides detailed information about the connectivity of atoms, their chemical

environment, and the overall molecular structure. For a molecule of this complexity, a suite of

NMR experiments, including ¹H, ¹³C, and ³¹P NMR, is essential for unambiguous

characterization.

Expertise & Experience: The Rationale for a Multi-
Nuclear Approach

¹H NMR provides a map of all hydrogen atoms in the molecule. The integration of signals

confirms the correct ratio of protons in different environments (aromatic vs. aliphatic), while

coupling patterns reveal neighboring protons, helping to piece together the molecular

fragments.

¹³C NMR complements the ¹H data by providing a signal for each unique carbon atom. This

is crucial for confirming the total number of carbons and identifying the presence of the

octahydro- and diphenylphosphino moieties.

³¹P NMR is indispensable for organophosphorus compounds. As phosphorus-31 is a 100%

abundant, spin ½ nucleus, this experiment yields sharp, simple spectra. A single peak for

(S)-H₈-BINAP is a strong indicator of purity and the presence of two equivalent phosphorus

atoms, confirming the C₂-symmetry of the ligand. Its chemical shift is also highly sensitive to

oxidation, making it an excellent tool for assessing the stability and purity of the phosphine

ligand.

Data Presentation: Expected NMR Spectroscopic Data
While specific shifts can vary slightly based on solvent and concentration, the following table

summarizes the expected data for (S)-H₈-BINAP dissolved in CDCl₃.
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Nucleus
Expected Chemical Shift (δ)

Range (ppm)
Key Structural Correlations

³¹P -10 to -20 ppm

Single peak confirms C₂-

symmetry and purity

(unoxidized phosphine).

¹H 7.0 - 7.8 ppm

Multiplets corresponding to the

20 protons of the four phenyl

rings on phosphorus.

6.5 - 7.0 ppm

Signals for the 4 aromatic

protons on the central

binaphthyl core.

1.5 - 3.0 ppm

Complex multiplets for the 16

aliphatic protons of the eight

CH₂ groups in the octahydro

rings.

¹³C 120 - 140 ppm
Aromatic carbons of the phenyl

and binaphthyl systems.

20 - 35 ppm
Aliphatic carbons of the

octahydro rings.

Interpretation of Spectra
The ¹H NMR spectrum is typically dominated by the signals of the phenyl protons in the 7.0-7.8

ppm region. The partial hydrogenation of the binaphthyl core simplifies the upfield aromatic

region compared to BINAP itself. The most complex region is the aliphatic range (1.5-3.0 ppm),

where the 16 protons of the saturated rings reside. Due to their diastereotopic nature, these

protons often appear as broad, overlapping multiplets.

The most telling experiment is often ³¹P NMR. A sharp, single peak is expected. The presence

of a second peak around 30-40 ppm would immediately indicate the presence of the

corresponding phosphine oxide, an common impurity. For a related gold complex, (R)-H₈-

BINAP(AuCl)₂, the phosphorus signal shifts downfield to 20.3 ppm, demonstrating the

sensitivity of the phosphorus nucleus to its coordination environment.[4]
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Experimental Protocol: Acquiring High-Fidelity NMR
Data

Sample Preparation: Accurately weigh ~10-15 mg of (S)-H₈-BINAP and dissolve it in ~0.6 mL

of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common

first choice.[5] The sample must be free of particulate matter.

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.[6] For ³¹P NMR, an external standard of 85%

H₃PO₄ is used (δ = 0.00 ppm).

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal

dispersion.[7]

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical pulse width of 30-45 degrees and a relaxation delay of 1-2

seconds are appropriate.

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required.

Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to singlets

for each carbon.

³¹P NMR Acquisition: This is a relatively quick experiment. A proton-decoupled spectrum is

typically acquired, resulting in a single sharp peak for pure (S)-H₈-BINAP.

Infrared (IR) Spectroscopy: A Functional Group
Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.[8]

Expertise & Experience: Why IR is a Valuable
Complementary Technique
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For (S)-H₈-BINAP, IR spectroscopy serves as a quick quality control check. It confirms the

presence of the key structural motifs—aromatic rings, aliphatic chains, and phosphorus-aryl

bonds—and the absence of impurities like water (broad O-H stretch) or phosphine oxides

(strong P=O stretch). While NMR provides the detailed skeleton, IR provides a "fingerprint" of

the bonds that form that skeleton.

Data Presentation: Characteristic IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Structural Unit

3050 - 3100 C-H Stretch Aromatic (Aryl)

2850 - 2960 C-H Stretch Aliphatic (CH₂)

1580 - 1600, 1470 - 1500 C=C Stretch Aromatic Ring

~1435 P-Ph (P-Aryl) Stretch Diphenylphosphino

690 - 770 C-H Bend (out-of-plane) Aromatic Substitution

Data compiled based on standard IR correlation tables.[9]

Interpretation of the Spectrum
The IR spectrum of (S)-H₈-BINAP will show distinct regions. Above 3000 cm⁻¹, a weaker set of

peaks corresponds to the aromatic C-H stretching vibrations. Just below 3000 cm⁻¹, a stronger

and more complex set of absorptions arises from the aliphatic C-H stretches of the numerous

CH₂ groups. The presence of both sets of peaks is a key indicator of the molecule's structure. A

strong band around 1435 cm⁻¹ is characteristic of the P-phenyl bond. Crucially, the absence of

a strong absorption band in the 1150-1250 cm⁻¹ region confirms the absence of the P=O group

from the corresponding phosphine oxide.

Experimental Protocol: Standard IR Analysis
Sample Preparation: The spectrum can be obtained from a solid sample. The KBr pellet

method is common: a small amount of (S)-H₈-BINAP is finely ground with dry potassium

bromide (KBr) and pressed into a transparent disk.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[10]
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Background Scan: A background spectrum of the empty spectrometer or a pure KBr pellet is

recorded.

Sample Scan: The sample spectrum is recorded, and the instrument software automatically

subtracts the background to produce the final absorbance/transmittance spectrum. The

typical scan range is 4000 to 400 cm⁻¹.[8]

Mass Spectrometry (MS): Unambiguous Molecular
Weight Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the precise molecular weight and elemental formula of a

compound, providing definitive confirmation of its identity.

Expertise & Experience: The Importance of High-
Resolution MS
For a high-value, structurally complex molecule like (S)-H₈-BINAP, High-Resolution Mass

Spectrometry (HRMS) is the preferred method. Techniques like Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) are well-suited for this type of molecule.

HRMS can determine the molecular weight to within a few parts per million (ppm), which allows

for the unambiguous calculation of the elemental formula (C₄₄H₄₀P₂), effectively ruling out other

potential structures with the same nominal mass.

Data Presentation: Key Mass Spectrometry Data
Parameter Value Source

Molecular Formula C₄₄H₄₀P₂ [1][11]

Monoisotopic Mass 630.2525 g/mol Calculated

Average Mass 630.74 g/mol [1][11]

Expected Ion (ESI-TOF,

positive)
[M+H]⁺

Expected m/z 631.2603 Calculated
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Interpretation of the Mass Spectrum
In a positive-ion ESI-HRMS spectrum, the most prominent peak would be the protonated

molecular ion, [M+H]⁺, at an m/z value of approximately 631.2603. Observing this peak with a

mass accuracy of <5 ppm provides extremely strong evidence for the correct elemental

composition. The isotopic pattern of this peak, resulting from the natural abundance of ¹³C,

should also match the theoretical pattern for a molecule containing 44 carbon atoms.

Experimental Protocol: General HRMS Procedure
Sample Preparation: Prepare a dilute solution of (S)-H₈-BINAP (typically ~1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Infusion: The solution is introduced into the ion source (e.g., ESI) via direct infusion using a

syringe pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: The sample is ionized in the source. For ESI, a high voltage is applied to the liquid

to create an aerosol of charged droplets.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight,

TOF, or Orbitrap). The analyzer separates the ions based on their m/z ratio.

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

the mass spectrum. The instrument is calibrated using a known standard to ensure high

mass accuracy.

Integrated Analytical Workflow
The comprehensive characterization of (S)-H₈-BINAP is not a linear process but an integrated

workflow where each technique provides a piece of a larger puzzle. The results must be self-

consistent to ensure the material's quality and suitability for its intended application.

Caption: Analytical workflow for (S)-H₈-BINAP characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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